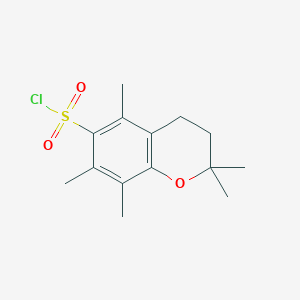

2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride

Description

Properties

IUPAC Name |

2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUOVYKDMGFUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402569 | |

| Record name | 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112160-39-1 | |

| Record name | 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112160-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

CAS Number: 112160-39-1

This technical guide provides a comprehensive overview of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant biological context.

Chemical and Physical Properties

2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a highly reactive sulfonylating agent. Its core structure is based on a chroman ring, a derivative of Vitamin E, which imparts specific chemical properties beneficial for its applications. The compound is typically a powder at room temperature and must be stored under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride group.[1]

| Property | Value | Source |

| CAS Number | 112160-39-1 | [2][3] |

| Molecular Formula | C₁₄H₁₉ClO₃S | [2][3] |

| Molecular Weight | 302.82 g/mol | [3][4] |

| Synonyms | Pmc-Cl, 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride | [2][4] |

| Appearance | Powder | [3] |

| Melting Point | 77-82 °C | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

The synthesis of Pmc-Cl is a two-step process starting from its corresponding phenol, 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH). The overall yield for this process is approximately 53%.[1] Purity of the final product is critical, especially for applications in peptide synthesis, and should be verified by HPLC or LC-MS.[1]

Experimental Protocol

Step 1: Sulfonation of 2,2,5,7,8-pentamethylchroman-6-ol

-

In a flask maintained under an inert atmosphere (e.g., argon or nitrogen) and equipped with a magnetic stirrer, dissolve 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) in anhydrous chloroform.

-

Cool the solution to 0–5°C using an ice bath.

-

Slowly add chlorosulfonic acid (HSO₃Cl) to the cooled solution.

-

Stir the reaction mixture at 0–5°C for 4–6 hours.[1] During this time, the sulfonic acid intermediate is formed.

Step 2: Chlorination of the Sulfonic Acid Intermediate

-

Following the sulfonation reaction, carefully add thionyl chloride (SOCl₂) to the reaction mixture.

-

Heat the mixture to reflux (approximately 70–80°C).

-

Maintain the reflux for 2–3 hours to convert the sulfonic acid to the sulfonyl chloride.[1]

-

After cooling to room temperature, the reaction is quenched, and the product is isolated. Work-up typically involves washing with water to remove inorganic acids, followed by extraction with an organic solvent. The organic layer is then dried and the solvent evaporated to yield the crude Pmc-Cl.

-

Purification is achieved through recrystallization or column chromatography to yield the final high-purity product.

Applications in Peptide Synthesis

The primary application of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is in Solid-Phase Peptide Synthesis (SPPS), specifically as a protecting group for the guanidino side chain of arginine. The resulting protected amino acid is denoted as Fmoc-Arg(Pmc)-OH.

The Pmc group is stable under the basic conditions used for the removal of the Fmoc protecting group (e.g., piperidine in DMF) but is labile to moderately acidic conditions, typically using Trifluoroacetic Acid (TFA), which allows for its removal during the final cleavage of the peptide from the resin.[5]

Comparison with Other Arginine Protecting Groups

The Pmc group is one of several sulfonyl-based protecting groups used for arginine. Its properties are often compared to Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The key differentiator is their lability towards acid.

| Protecting Group | Relative Acid Lability | Typical Cleavage Time (TFA) | Key Characteristics |

| Pbf | High | 1.5 - 3 hours | Most labile; preferred for sequences with Trp to reduce alkylation side reactions.[6][7] |

| Pmc | Moderate | 2 - 6 hours | Less labile than Pbf; requires longer cleavage times, which can increase side reactions.[6][7] |

| Mtr | Low | Up to 24 hours | Most stable; requires harsh, prolonged acid exposure for removal.[6][7] |

A direct comparison study demonstrated that after a 3-hour treatment with a TFA cocktail, the yield of a target peptide was 69% when using the Pbf group, compared to only 46% with the Pmc group, highlighting Pbf's greater acid lability.[5][6][7]

Experimental Protocols for SPPS

Protocol 1: Coupling of Fmoc-Arg(Pmc)-OH

This protocol describes a standard manual coupling step on a pre-swelled resin with a free N-terminal amine.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 times).

-

Activation Mixture: In a separate vessel, dissolve Fmoc-Arg(Pmc)-OH (3 eq. relative to resin loading), HBTU (O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate; 2.9 eq.), and HOBt (Hydroxybenzotriazole; 3 eq.) in DMF.

-

Add DIEA (N,N-Diisopropylethylamine; 6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents. The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test.

Protocol 2: Cleavage of the Pmc Group and Resin

This protocol is for the final step, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including Pmc, are removed.

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A standard cocktail effective for peptides containing Arg(Pmc) is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The scavengers (phenol, thioanisole, EDT) are crucial for trapping the reactive carbocations generated during cleavage, which can otherwise lead to side reactions like the alkylation of tryptophan residues.[5]

-

Cleavage Reaction: Add the cold cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Allow the suspension to react at room temperature for 2-4 hours with occasional swirling. For peptides with multiple Arg(Pmc) residues, the cleavage time may need to be extended up to 6 hours.

-

Peptide Precipitation and Isolation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

-

Washing and Drying: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Analytical Data (Expected)

-

¹H NMR: The spectrum would show characteristic signals for the five methyl groups on the chroman ring, the two methylene groups (-CH₂CH₂-) in the dihydropyran ring, and aromatic protons.

-

¹³C NMR: Key signals would include those for the aliphatic carbons of the methyl and methylene groups, the quaternary carbons of the chroman ring (including the C-O carbon), the aromatic carbons, and a signal corresponding to the carbon atom attached to the sulfonyl chloride group.[1]

-

FTIR: The spectrum would be dominated by strong absorption bands characteristic of the sulfonyl group (S=O stretching), typically appearing in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). Other bands would correspond to C-H, C=C (aromatic), and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected for all chlorine-containing fragments.

Biological Context of the Chroman Moiety

While 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a synthetic reagent not intended for direct biological application, its precursor, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) , is the antioxidant moiety of vitamin E and possesses significant biological activity.[8]

PMC functions as a potent antioxidant. Studies in human retinal pigment epithelial (RPE) cells have shown that PMC protects against oxidative stress-induced damage. Its mechanism involves the modulation of the Nrf2/HO-1 signaling pathway . Under conditions of oxidative stress, the transcription factor Nrf2 typically translocates to the nucleus, where it activates the expression of antioxidant response element (ARE) genes, such as heme oxygenase-1 (HO-1).[2][9] PMC has been shown to block the generation of reactive oxygen species (ROS), thereby preventing the nuclear translocation of Nrf2 and the subsequent upregulation of HO-1. This action mitigates the cellular stress response and protects the cells from damage.

References

- 1. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | RUO [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]

- 4. 4.3. Peptide Synthesis and Characterization [bio-protocol.org]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective Effects of Sargassum serratifolium Extract against Oxidative Stress-Induced DNA Damage and Apoptosis in SW1353 Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent in synthetic organic chemistry and drug development. The document details its chemical and physical properties, outlines its synthesis, and describes its primary applications, with a focus on its role in peptide synthesis.

Chemical and Physical Properties

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride is a synthetic organic compound notable for its chroman structure, which is a derivative of vitamin E, and a reactive sulfonyl chloride functional group.[1] This combination of features makes it a valuable tool in various chemical transformations.[1]

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Formula | C₁₄H₁₉ClO₃S | [1][2][3] |

| Molecular Weight | 302.82 g/mol | [1][2] |

| CAS Number | 112160-39-1 | [2] |

| Melting Point | 77-82 °C | [2] |

| Assay | ≥97.0% (HPLC) | [2] |

| Appearance | Powder | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

2.1. Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

The synthesis of Pmc-Cl is typically achieved through the chlorosulfonation of its precursor, 2,2,5,7,8-pentamethylchroman-6-ol.[1] While various specific protocols exist, a general methodology is described below.

Objective: To synthesize 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride from 2,2,5,7,8-pentamethylchroman.

Materials:

-

2,2,5,7,8-pentamethylchroman

-

Chlorosulfonic acid

-

Chloroform (or other suitable solvent)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Purification apparatus (e.g., for chromatography or recrystallization)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,5,7,8-pentamethylchroman in a suitable solvent such as chloroform.[1]

-

Cooling: Cool the reaction mixture in an ice bath to maintain a low temperature during the addition of the chlorosulfonating agent.

-

Chlorosulfonation: Add chlorosulfonic acid dropwise to the cooled solution.[1] The reaction is exothermic and careful control of the addition rate is necessary to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by carefully pouring it over crushed ice.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product with a purity of ≥97.0%.[2]

A reported yield for this synthesis method is approximately 53%.[1] Purity is a critical consideration, especially for applications in peptide synthesis, and should be verified using HPLC or LC-MS.[1]

Applications in Drug Development and Research

The primary application of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is as a protecting group for the guanidino side chain of arginine residues in solid-phase peptide synthesis (SPPS).[1][4] The bulky and acid-labile nature of the Pmc group effectively shields the highly basic guanidino group during peptide chain elongation, preventing undesirable side reactions.[1]

The lipophilicity imparted by the pentamethylchroman moiety, a derivative of vitamin E, can also enhance the solubility of the protected peptide in organic solvents used in SPPS.[1]

3.1. Role in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the workflow of using Pmc-Cl in SPPS for the incorporation of an arginine residue.

Caption: Workflow of Arginine Incorporation in SPPS using Pmc Protection.

The sulfonyl moiety of Pmc-Cl selectively protects the guanidino group of arginine during the coupling reactions.[1] Deprotection of the Pmc group is achieved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which minimizes damage to the peptide backbone.[1]

Beyond its use in peptide synthesis, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is also utilized in the synthesis of various biologically active compounds and sulfonamide-based drugs.[1] The sulfonyl chloride group is a versatile electrophile that readily reacts with nucleophiles, allowing for the introduction of the sulfonyl group to modify the properties and biological activities of other molecules.[1] It is also employed for the derivatization and detection of thiol-containing biomolecules like cysteine residues and glutathione.[1]

References

physical properties of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, a crucial reagent in modern peptide chemistry.

Core Physical Properties

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride, commonly abbreviated as Pmc-Cl, is a white to off-white powder.[1] Its primary application is in peptide synthesis, where it serves as a precursor for the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group, particularly for the guanidinium side chain of arginine.[2][3][4]

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉ClO₃S | [5] |

| Molecular Weight | 302.82 g/mol | |

| Melting Point | 77-82 °C | |

| Appearance | Powder | |

| CAS Number | 112160-39-1 | [1][5] |

| Boiling Point | Not readily available in cited literature | |

| Density | Not readily available in cited literature | |

| Solubility | Soluble in chloroform | [6] |

Experimental Protocols

Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

The synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a two-step process initiated from 2,2,5,7,8-pentamethylchroman-6-ol.[6]

Step 1: Sulfonation

-

Dissolve 2,2,5,7,8-pentamethylchroman-6-ol in anhydrous chloroform in a reaction vessel equipped with a stirring mechanism and a means for temperature control.

-

Cool the solution to a temperature range of 0–5°C using an ice bath.

-

Slowly add chlorosulfonic acid to the cooled solution while maintaining vigorous stirring. The reaction is an electrophilic aromatic substitution.[6]

-

Continue the reaction for a period of 4–6 hours within the 0–5°C temperature range to ensure the formation of the sulfonic acid intermediate.[6]

Step 2: Chlorination

-

Following the sulfonation, carefully add thionyl chloride to the reaction mixture.

-

Heat the mixture to reflux, maintaining a temperature of 70–80°C, for 2–3 hours. This step converts the sulfonic acid to the desired sulfonyl chloride.[6]

-

After the reaction is complete, the product can be isolated and purified using standard organic chemistry techniques, such as extraction and crystallization. The reported yield for this two-step process is approximately 53%.[6]

Melting Point Determination

The melting point of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride can be determined using a standard melting point apparatus.

-

Ensure the sample of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of approximately 3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has transitioned to a liquid state. This range represents the melting point of the substance.

Application in Peptide Synthesis: A Workflow

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride is instrumental in the preparation of Fmoc-Arg(Pmc)-OH, an amino acid derivative widely used in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] The Pmc group protects the highly basic guanidinium side chain of arginine during peptide chain elongation.[3][4] The following diagram illustrates the general workflow of incorporating an Arg(Pmc) residue into a growing peptide chain.

Caption: Workflow for incorporating an Arg(Pmc) residue in Fmoc-based solid-phase peptide synthesis.

References

- 1. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | RUO [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent in peptide synthesis and various other applications in medicinal and organic chemistry. This document details the synthesis of the precursor, 2,2,5,7,8-pentamethylchroman, and outlines two primary methods for the synthesis of Pmc-Cl. The guide includes detailed experimental protocols, quantitative data organized for clarity, and a visual representation of the synthetic routes.

Introduction

2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, commonly known as Pmc-Cl, is a vital organic compound utilized for the introduction of the acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group, particularly for the guanidino function of arginine in solid-phase peptide synthesis. Its unique structural features, including the sterically hindered chroman ring, offer distinct advantages in terms of stability and cleavage conditions. This guide explores the prevalent synthetic routes to Pmc-Cl, providing researchers with the necessary details to replicate and optimize its production.

Synthesis of the Precursor: 2,2,5,7,8-Pentamethylchroman

The synthesis of the foundational chroman structure is a prerequisite for the subsequent preparation of Pmc-Cl. A common and effective method involves the reaction of 2,3,5-trimethylphenol with isoprene in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 2,2,5,7,8-Pentamethylchroman[1]

-

Reaction Setup: A mixture of 2,3,5-trimethylphenol (50.03 g, 0.367 mol), isoprene (25.09 g, 0.368 mol), and fused zinc chloride (5.94 g, 0.044 mol) is stirred in anhydrous acetic acid (47 ml) at room temperature for 14 hours.[1]

-

Reaction Progression: The initially cloudy red mixture is gradually heated, during which it becomes clear. The reaction mixture is then refluxed for 8 hours, turning black in the process.[1]

-

Workup: After cooling to room temperature, the reaction mixture is poured into 250 ml of water, leading to the separation of a black oil. The aqueous layer is extracted with pentane (3 x 200 ml).[1] The combined organic phases are washed with Claisen's alkali (2 x 150 ml), water (3 x 250 ml), and brine (2 x 200 ml).[1] The organic layer is then dried over anhydrous calcium chloride and the solvent is evaporated under reduced pressure to yield a brown oil.[1]

-

Purification: The crude product is purified by distillation at 0.48 mBar.[1]

Quantitative Data: Synthesis of 2,2,5,7,8-Pentamethylchroman

| Parameter | Value | Reference |

| Starting Materials | 2,3,5-Trimethylphenol, Isoprene, Zinc Chloride, Acetic Acid | [1] |

| Yield | 49% | [1] |

| Purity | >95% (GC) | [1] |

| Boiling Point | 82-96 °C at 0.48 mBar | [1] |

| Appearance | Pale yellow liquid | [1] |

Characterization Data: 2,2,5,7,8-Pentamethylchroman[1]

-

¹H NMR (CDCl₃, 400 MHz): δ = 1.30 (6H, s, 2×CH₃), 1.78 (2H, t, J=7 Hz, CH₂), 2.07 (3H, s, CH₃), 2.15 (3H, s, CH₃), 2.19 (3H, s, CH₃), 2.59 (2H, t, J=7 Hz, CH₂), 6.54 (1H, s, aromatic H).[1]

-

¹³C NMR (CDCl₃, 400 MHz): δ = 11.42 (CH₃), 18.91 (CH₃), 19.84 (CH₃), 20.49 (CH₂), 26.97 (2×CH₃), 32.79 (CH₃), 73.10 (C(CH₃)₂), 116.67 (Ar-C), 122.03 (Ar-C), 122.29 (Ar-C), 133.44 (Ar-C), 134.70 (Ar-C), 151.72 (Ar-C).[1]

-

MS (GC/MS): m/z = 204 (100), 189 (14), 149 (91).[1]

Synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

Two primary methods for the synthesis of Pmc-Cl are prevalent in the literature. Method A involves the direct chlorosulfonation of 2,2,5,7,8-pentamethylchroman, while Method B is a two-step process starting from 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH).

Method A: Direct Chlorosulfonation of 2,2,5,7,8-Pentamethylchroman

This method offers a direct route to Pmc-Cl from the chroman precursor.

A detailed protocol for this method has been published and is summarized here. The starting material for this synthesis was 2,2,5,7,8-pentamethylchroman.

-

Reaction Setup: 77.55 g (0.38 mol) of 2,2,5,7,8-pentamethylchroman is dissolved in 1 liter of trichloromethane and cooled to 0°C.

-

Reagent Addition: A solution of 176.85 g (1.52 mol) of chlorosulfonic acid in 800 ml of trichloromethane is added to the cooled solution.

-

Reaction: The mixture is stirred for 15 minutes at 0°C and then for an additional hour without cooling.

-

Workup: The reaction mixture is poured onto ice, and the organic layer is separated. This layer is then washed sequentially with a 5% sodium carbonate solution, a saturated sodium bicarbonate solution, and brine. The combined aqueous washings are back-extracted with more trichloromethane.

-

Purification: The original organic layer and the organic extract are combined, dried over anhydrous magnesium sulfate, treated with activated charcoal, and filtered through kieselguhr. Most of the trichloromethane is removed in vacuo. Petroleum ether (40°/60° C) is added, and the remaining trichloromethane is removed. The crude product is dissolved in more petroleum ether, cooled to 0°C, and the resulting solid is collected by filtration.

| Parameter | Value |

| Starting Material | 2,2,5,7,8-Pentamethylchroman |

| Reagent | Chlorosulfonic Acid |

| Solvent | Trichloromethane |

| Yield | 39.7% |

| Melting Point | 77-82 °C |

Method B: Two-Step Synthesis from 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH)

This method involves the initial sulfonation of PMC-OH followed by chlorination of the resulting sulfonic acid intermediate.

While a detailed, step-by-step protocol with specific quantities is not fully available in the reviewed literature, the general procedure is as follows:

-

Sulfonation: 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH) is reacted with chlorosulfonic acid in anhydrous chloroform at a temperature of 0–5°C for a duration of 4–6 hours.[2]

-

Chlorination: The intermediate sulfonic acid is then treated with thionyl chloride. This reaction is carried out under reflux conditions (70–80°C) for 2–3 hours to yield the final product, Pmc-Cl.[2]

| Parameter | Value | Reference |

| Starting Material | 2,2,5,7,8-Pentamethylchroman-6-ol (PMC-OH) | [2] |

| Reagents | Chlorosulfonic Acid, Thionyl Chloride | [2] |

| Solvent | Anhydrous Chloroform | [2] |

| Yield | ~53% (over two steps) | [2] |

Characterization of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

Comprehensive characterization is essential to confirm the identity and purity of the synthesized Pmc-Cl.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉ClO₃S |

| Molecular Weight | 302.82 g/mol |

| Appearance | Powder |

| Melting Point | 77-82 °C |

| Purity (HPLC) | ≥97.0% |

Synthesis Pathway Diagram

The following diagram illustrates the overall synthetic pathways described in this guide.

Caption: Synthetic pathways to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride.

Conclusion

This technical guide provides a detailed overview of the synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, a crucial reagent for chemical and pharmaceutical research. By presenting two distinct synthetic methodologies, along with detailed experimental protocols and quantitative data, this document serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis. The provided information enables the replication and potential optimization of these synthetic routes, facilitating the accessibility of this important compound. Further experimental work is recommended to fully characterize the final product with detailed spectroscopic data.

References

mechanism of action of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

An In-Depth Technical Guide to the Mechanism and Application of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, commonly abbreviated as Pmc-Cl, is a highly reactive sulfonylating reagent with significant applications in synthetic and analytical chemistry. Its primary and most extensively documented role is as a precursor to the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, an acid-labile protecting group for the guanidinium function of arginine in Fmoc-based solid-phase peptide synthesis (SPPS). Additionally, its inherent reactivity towards nucleophiles makes it a potential derivatizing agent for the analysis of thiol-containing biomolecules by High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive overview of the core mechanism of action of Pmc-Cl, quantitative data on its performance as a protecting group, and detailed experimental protocols for its application in peptide synthesis and its prospective use in analytical derivatization.

Core Mechanism of Action

The functionality of Pmc-Cl is dictated by the highly electrophilic nature of the sulfonyl chloride (-SO₂Cl) group attached to the electron-rich pentamethylchroman core. This core structure is a derivative of Vitamin E, providing steric bulk and influencing the stability of the resulting sulfonamide or sulfonate ester products.

The primary mechanism involves the nucleophilic attack on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable covalent bond with the nucleophile.[1]

-

With Amines (e.g., Arginine Side Chain): Pmc-Cl reacts with the nucleophilic guanidinium group of an arginine residue to form a stable sulfonamide. This reaction is fundamental to its use as a protecting group in peptide synthesis.

-

With Thiols (e.g., Cysteine, Glutathione): The sulfonyl chloride group readily reacts with the thiolate anion (S⁻) of cysteine or other thiol-containing molecules to form a stable thioether sulfonate adduct.[1] This reaction forms the basis for its application as a derivatization agent for analytical purposes.

Application in Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of Pmc-Cl is in the synthesis of Fmoc-Arg(Pmc)-OH, which is then used in Fmoc-based SPPS. The Pmc group protects the highly basic and nucleophilic guanidinium side chain of arginine, preventing side reactions during peptide elongation.

Mechanism of Protection and Deprotection

The Pmc group is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the temporary Nα-Fmoc group during SPPS.[2] It is, however, designed to be cleaved under moderately acidic conditions during the final step of peptide synthesis, where the peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously.

The final deprotection is typically achieved using a high concentration of trifluoroacetic acid (TFA). The acid protonates the sulfonamide, facilitating cleavage. The pentamethylchroman moiety helps to stabilize the resulting carbocation, making the group sufficiently labile.

References

In-Depth Technical Guide: 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), a key reagent in synthetic chemistry, particularly in the field of peptide synthesis.

Core Data Presentation

| Solvent | Solubility | Context of Use |

| Chloroform (anhydrous) | Soluble | Used as a solvent in the synthesis of Pmc-Cl.[1] |

| Dichloromethane (DCM) | Soluble | Utilized as a solvent in reactions involving sulfonyl chlorides. |

| Tetrahydrofuran (THF) | Soluble | A common solvent for organic synthesis. |

| Dimethylformamide (DMF) | Soluble | Employed in solid-phase peptide synthesis where Pmc is used as a protecting group.[2] |

| Water | Sparingly Soluble / Insoluble | Generally, sulfonyl chlorides have low solubility in water, which protects them from hydrolysis.[3] |

| Diethyl ether | Insoluble / Low Solubility | Used for precipitation of peptides after cleavage from the resin, implying the compound itself is not highly soluble.[4] |

| Acetonitrile | Soluble | Used in analytical techniques like HPLC for purity assessment. |

Experimental Protocols

Detailed methodologies for the synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride and its application in peptide synthesis are crucial for its effective use.

Synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

The synthesis of Pmc-Cl is a two-step process involving the sulfonation of 2,2,5,7,8-pentamethylchroman-6-ol, followed by chlorination.[1]

Step 1: Sulfonation

-

The precursor, 2,2,5,7,8-pentamethylchroman-6-ol, is dissolved in anhydrous chloroform.[1]

-

The solution is cooled to 0–5°C.[1]

-

Chlorosulfonic acid is added to the solution.[1]

-

The reaction is allowed to proceed for 4–6 hours at this temperature.[1]

Step 2: Chlorination

-

The intermediate sulfonic acid from the previous step is treated with thionyl chloride.[1]

-

The mixture is refluxed at 70–80°C for 2–3 hours to yield the final product, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride.[1]

-

The reported yield for this two-step process is approximately 53%.[1]

Use as a Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is widely used to introduce the Pmc protecting group for the guanidino group of arginine residues in Fmoc-based solid-phase peptide synthesis.[1][2]

General SPPS Workflow:

-

Resin Preparation: A suitable resin, such as 2-Chlorotrityl Chloride Resin, is used as the solid support.[2]

-

Amino Acid Coupling: N-Fmoc protected amino acids, including Fmoc-Arg(Pmc)-OH, are coupled to the resin. O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) is a common coupling reagent.[2]

-

Fmoc Deprotection: The Fmoc group is removed using a 20% piperidine solution in DMF to expose the free amine for the next coupling step.[2]

-

Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups, including Pmc, are removed. This is typically achieved using a solution of 95% trifluoroacetic acid (TFA) with scavengers like 2.5% thioanisole and 2.5% water for 30 minutes.[2][4]

-

Purification: The crude peptide is then purified using high-performance liquid chromatography (HPLC).[2]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride.

Solid-Phase Peptide Synthesis (SPPS) Workflow using Pmc Protection

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Pmc protection.

References

stability of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride under different conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is a vital reagent in modern organic synthesis, particularly in peptide synthesis where it serves as a protecting group for the guanidino function of arginine.[1] Its efficacy is intrinsically linked to its stability, as degradation can lead to side reactions and impurities. This technical guide provides an in-depth analysis of the stability of Pmc-Cl under various conditions, offering insights into its degradation pathways and providing robust experimental protocols for its stability assessment. While specific quantitative stability data for Pmc-Cl is not extensively published, this guide extrapolates from the known chemistry of sulfonyl chlorides and provides a framework for researchers to conduct their own stability studies.

Introduction to 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride is a synthetic organic compound featuring a chroman backbone and a reactive sulfonyl chloride functional group.[1] This unique structure confers a balance of reactivity and steric hindrance, making it a preferred choice for specific applications in medicinal chemistry and organic synthesis.[1] The primary application of Pmc-Cl is as a protecting group for arginine in solid-phase peptide synthesis (SPPS).[1] Its stability is paramount, as premature cleavage or degradation can impact the yield and purity of the final peptide product. Understanding the factors that influence its stability is therefore critical for its effective use.

Factors Influencing the Stability of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride

The stability of Pmc-Cl is primarily influenced by its susceptibility to nucleophilic attack, particularly hydrolysis, as well as its sensitivity to elevated temperatures and light.

Hydrolytic Stability

The most significant degradation pathway for sulfonyl chlorides is hydrolysis, where the compound reacts with water to form the corresponding sulfonic acid. This reaction is typically irreversible and is a major concern during storage, handling, and in aqueous reaction media. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by water.[2][3] The low solubility of some sulfonyl chlorides in water can, to some extent, protect them from rapid hydrolysis.[2][4]

The rate of hydrolysis is generally influenced by pH. For many sulfonyl chlorides, the hydrolysis can proceed via both a neutral (water-mediated) and an alkaline (hydroxide-mediated) pathway.

Thermal Stability

As with many reactive organic compounds, temperature is a critical factor in the stability of Pmc-Cl. The recommended storage temperature for Pmc-Cl is -20°C, which indicates that it is prone to thermal degradation at ambient or elevated temperatures. Thermal decomposition can lead to the formation of various degradation products and a decrease in the purity of the reagent.

Photostability

While specific photostability data for Pmc-Cl is scarce, organic molecules containing aromatic rings and reactive functional groups can be susceptible to photodegradation. Exposure to UV or visible light can potentially initiate degradation pathways, leading to loss of potency and the formation of impurities. Therefore, it is best practice to store Pmc-Cl in light-resistant containers.

Quantitative Stability Data (Illustrative)

Due to the limited availability of specific quantitative stability data for 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride in peer-reviewed literature, the following tables are presented as illustrative examples. These tables are based on the expected degradation patterns for a sulfonyl chloride of this type and are intended to serve as a guide for researchers in designing their own stability studies.

Table 1: Illustrative Hydrolytic Stability of Pmc-Cl at 25°C

| pH | Time (hours) | Purity (%) |

| 4.0 | 0 | 99.5 |

| 24 | 98.0 | |

| 72 | 95.2 | |

| 7.0 | 0 | 99.5 |

| 24 | 96.5 | |

| 72 | 91.0 | |

| 9.0 | 0 | 99.5 |

| 24 | 92.1 | |

| 72 | 80.5 |

Table 2: Illustrative Thermal Stability of Pmc-Cl (Solid State)

| Temperature (°C) | Time (days) | Purity (%) |

| -20 | 0 | 99.5 |

| 90 | 99.2 | |

| 180 | 99.0 | |

| 4 | 0 | 99.5 |

| 30 | 97.8 | |

| 90 | 94.5 | |

| 25 | 0 | 99.5 |

| 7 | 95.0 | |

| 30 | 88.2 | |

| 40 | 0 | 99.5 |

| 1 | 92.3 | |

| 7 | 75.6 |

Table 3: Illustrative Photostability of Pmc-Cl (Solid State, Exposed to ICH Q1B Light Conditions)

| Condition | Time (hours) | Purity (%) |

| Dark Control | 0 | 99.5 |

| 24 | 99.4 | |

| Light Exposed | 0 | 99.5 |

| 24 | 97.1 |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting key stability experiments on 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of Pmc-Cl at different pH values.

Materials:

-

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 4.0, 7.0)

-

Borate buffer (pH 9.0)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare stock solutions of Pmc-Cl in acetonitrile at a concentration of 1 mg/mL.

-

In separate temperature-controlled vessels (e.g., 25°C), add a small aliquot of the Pmc-Cl stock solution to each of the pH buffers to achieve a final concentration of approximately 50 µg/mL.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each buffer solution.

-

Immediately quench the hydrolysis by diluting the aliquot with a mobile phase (e.g., 50:50 acetonitrile:water) to stop further degradation.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Pmc-Cl.

-

Plot the percentage of remaining Pmc-Cl against time for each pH to determine the degradation kinetics.

Thermal Stability Testing (Accelerated)

Objective: To evaluate the stability of solid Pmc-Cl at elevated temperatures.

Materials:

-

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (solid)

-

Vials with inert caps

-

Temperature-controlled stability chambers

-

HPLC system with a C18 column and UV detector

Procedure:

-

Place accurately weighed samples of solid Pmc-Cl into vials.

-

Place the vials in stability chambers set at different temperatures (e.g., 40°C, 60°C, and a control at -20°C).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.

-

Allow the vial to return to room temperature.

-

Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Analyze the solution using a validated HPLC method to determine the purity of Pmc-Cl.

-

Compare the purity of the stressed samples to the control sample stored at -20°C.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of solid Pmc-Cl.

Materials:

-

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (solid)

-

Photostability chamber compliant with ICH Q1B guidelines

-

Quartz vials

-

Amber vials (for dark control)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Place a thin layer of solid Pmc-Cl in both a quartz vial (for light exposure) and an amber vial (as a dark control).

-

Place the vials in a photostability chamber.

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

After the exposure period, remove both the light-exposed and dark control samples.

-

Dissolve the samples in a suitable solvent to a known concentration.

-

Analyze by a validated HPLC method to determine the purity and identify any degradation products.

-

Compare the chromatograms of the exposed sample, the dark control, and an initial (time zero) sample.

Visualizations

The following diagrams illustrate the primary degradation pathway and a general workflow for stability testing.

Caption: Predicted primary degradation pathway of Pmc-Cl via hydrolysis.

Caption: General experimental workflow for Pmc-Cl stability testing.

Conclusion and Recommendations

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride is a reactive compound that is susceptible to degradation, primarily through hydrolysis and thermal decomposition. To ensure its optimal performance and to minimize the introduction of impurities into synthetic pathways, the following handling and storage procedures are recommended:

-

Storage: Store Pmc-Cl at -20°C in a tightly sealed, light-resistant container. To prevent hydrolysis from atmospheric moisture, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

-

Handling: When handling Pmc-Cl, work in a dry environment and minimize its exposure to atmospheric moisture. Use anhydrous solvents for preparing solutions.

-

Solution Stability: Solutions of Pmc-Cl in aprotic solvents are generally more stable than in protic or aqueous solvents. If solutions are to be stored, they should be kept at low temperatures and used as quickly as possible.

By understanding the inherent stability characteristics of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride and implementing appropriate stability testing and handling procedures, researchers can ensure the integrity of this important synthetic reagent.

References

An In-Depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl) Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is a vital reagent in synthetic organic chemistry, most notably for its role as a protecting group for the guanidino function of arginine in solid-phase peptide synthesis (SPPS). The Pmc group offers a balance of stability under standard synthesis conditions and lability under moderately acidic conditions, facilitating the synthesis of complex peptides. Beyond its application in peptide chemistry, the chromane scaffold of Pmc-Cl is found in a variety of biologically active molecules, making its derivatives and analogs subjects of interest in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of Pmc-Cl, including its physicochemical properties, synthesis, and applications. It further explores the biological activities of its analogs, offering detailed experimental protocols and visual diagrams of relevant pathways and workflows to support researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Pmc-Cl and its precursor, 2,2,5,7,8-pentamethyl-6-chromanol, is essential for their effective use and storage.

Table 1: Physicochemical Properties of Pmc-Cl and its Precursor

| Property | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) | 2,2,5,7,8-Pentamethyl-6-chromanol |

| Molecular Formula | C₁₄H₁₉ClO₃S[1][2] | C₁₄H₂₀O₂[3][4] |

| Molecular Weight | 302.82 g/mol [1][2] | 220.31 g/mol [3][4] |

| CAS Number | 112160-39-1[1][2] | 950-99-2[3][4] |

| Appearance | Powder | Solid[3][4] |

| Melting Point | 77-82 °C | 89-91 °C[3][4] |

| Solubility | Soluble in anhydrous chloroform, DMF, DCM, NMP.[1][2][5] | Soluble in DMSO; Insoluble in water.[3] |

| Stability | Hygroscopic; decomposes in moist air. Stable for up to 12 months at -20°C under argon. Purity can decrease by 20% within 4 weeks at room temperature.[1] | Stable under standard laboratory conditions. |

| Storage | Store at -20°C under an inert atmosphere. | Store at 2-8°C.[6] |

Synthesis and Experimental Protocols

Synthesis of 2,2,5,7,8-Pentamethyl-6-chromanol

The precursor for Pmc-Cl can be synthesized via the reaction of 2,3,5-trimethylhydroquinone with isoprene.

Experimental Protocol: Synthesis of 2,2,5,7,8-Pentamethylchroman

-

Materials: 2,3,5-Trimethylphenol, isoprene, fused zinc chloride, anhydrous acetic acid, pentane, Claisen's alkali, calcium chloride.

-

Procedure:

-

To a stirred solution of 2,3,5-trimethylphenol (0.367 mol) and isoprene (0.368 mol) in anhydrous acetic acid (47 ml), add fused zinc chloride (0.044 mol).[7]

-

Stir the mixture at room temperature for 14 hours. The mixture will appear as a cloudy red solution.[7]

-

Gradually heat the mixture; it will become clear upon heating.[7]

-

Reflux the reaction mixture for 8 hours, during which it will turn black.[7]

-

After cooling to room temperature, pour the reaction mixture into 250 ml of water. A black oil will separate.[7]

-

Extract the aqueous layer with pentane (3 x 200 ml).[7]

-

Wash the combined organic phases with Claisen's alkali (2 x 150 ml), water (3 x 250 ml), and brine (2 x 200 ml).[7]

-

Dry the organic layer over CaCl₂ and evaporate the solvent under reduced pressure to yield a brown oil.[7]

-

Distill the crude product at 0.48 mBar to afford 2,2,5,7,8-pentamethylchroman as a pale yellow liquid (49% yield).[7]

-

Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl)

Pmc-Cl is synthesized from its corresponding chromanol via a two-step process involving sulfonation followed by chlorination.[1]

Experimental Protocol: Synthesis of Pmc-Cl

-

Materials: 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH), chlorosulfonic acid (HSO₃Cl), anhydrous chloroform, thionyl chloride (SOCl₂).

-

Step 1: Sulfonation

-

Dissolve PMC-OH in anhydrous chloroform in a reaction vessel equipped with a dropping funnel and a stirrer, under an inert atmosphere.

-

Cool the solution to 0–5°C using an ice bath.

-

Slowly add chlorosulfonic acid (HSO₃Cl) dropwise to the cooled solution over a period of 30 minutes.

-

Stir the reaction mixture at 0–5°C for 4–6 hours.[1]

-

-

Step 2: Chlorination

-

Carefully quench the reaction mixture by pouring it over crushed ice.

-

Separate the organic layer and wash it with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate sulfonic acid.

-

To the crude sulfonic acid, add thionyl chloride (SOCl₂).

-

Reflux the mixture at 70–80°C for 2–3 hours.[1]

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude Pmc-Cl can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The overall yield is approximately 53%.[1]

-

Note: This protocol is a general guideline. Researchers should consult relevant literature and perform small-scale trials to optimize conditions.

Synthesis of Fmoc-Arg(Pmc)-OH

Fmoc-Arg(Pmc)-OH is a key building block for incorporating Pmc-protected arginine into peptides during Fmoc-based SPPS. While a detailed, publicly available protocol for its synthesis is scarce, the general approach involves the reaction of Fmoc-Arg-OH with Pmc-Cl under basic conditions.

General Synthetic Scheme:

-

Protection of the α-amino and carboxyl groups of Arginine: This is typically achieved using standard protecting groups like Boc for the α-amino group and esterification for the carboxyl group.

-

Introduction of the Pmc group: The guanidino group of the protected arginine is then reacted with Pmc-Cl in the presence of a base (e.g., a hindered amine like diisopropylethylamine) in an aprotic solvent.

-

Deprotection and Fmoc introduction: The temporary protecting groups on the α-amino and carboxyl groups are selectively removed, followed by the introduction of the Fmoc group onto the α-amino group using a reagent like Fmoc-OSu.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Pmc-Cl is in the preparation of Fmoc-Arg(Pmc)-OH for use in Fmoc-based SPPS. The Pmc group protects the nucleophilic guanidinium side chain of arginine, preventing side reactions during peptide chain elongation.

Cleavage of the Pmc Protecting Group

The Pmc group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cocktail.

Experimental Protocol: Cleavage of the Pmc Group

-

Materials: Pmc-protected peptide-resin, trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane (TIS), thioanisole).

-

Procedure:

-

Wash the dried peptide-resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, the addition of thioanisole is recommended to prevent alkylation.[1]

-

Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The cleavage time may need to be extended for peptides with multiple Arg(Pmc) residues.[8]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Comparison with Other Arginine Protecting Groups

The choice of protecting group for arginine is critical for the successful synthesis of peptides. Pmc is often compared to other sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).

Table 2: Comparison of Arginine Protecting Groups

| Protecting Group | Relative Acid Lability | Typical Cleavage Time (TFA) | Advantages | Disadvantages |

| Pmc | Moderate[8] | 2-6 hours[8][9] | Good balance of stability and lability. | Slower cleavage than Pbf; risk of tryptophan alkylation.[8][10] |

| Pbf | High[8][9] | 1.5-3 hours[8][9] | Faster cleavage reduces side reactions; less prone to tryptophan alkylation.[9][10] | Can be sterically bulky.[8] |

| Mtr | Low[8] | 7.5-24 hours[8] | Stable if required for specific strategies. | Requires harsh cleavage conditions, leading to more side reactions.[8][10] |

Quantitative Comparison of Cleavage Efficiency:

A study comparing the cleavage of an arginine-containing peptide demonstrated that a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% when Arg(Pmc) was employed.[10][11] This highlights the significantly faster and more efficient deprotection achieved with the Pbf group.

Side Reactions

The use of Pmc protection can lead to side reactions, primarily during the acidic cleavage step.

-

Tryptophan Alkylation: The carbocation generated from the cleavage of the Pmc group can alkylate the indole ring of tryptophan residues. This can be minimized by using scavengers like thioanisole or by using Boc-protected tryptophan (Fmoc-Trp(Boc)-OH).[12]

-

O-sulfonation of Serine and Threonine: In the absence of suitable scavengers, the sulfonyl group from Pmc can be transferred to the hydroxyl groups of serine and threonine residues, forming O-sulfo-serine and O-sulfo-threonine as byproducts.[1]

Spectral Data

Table 3: Expected Spectral Data for Pmc-Cl

| Technique | Expected Observations |

| ¹H NMR | Signals for the methyl groups on the chroman ring, methylene protons of the dihydropyran ring, and potentially aromatic protons depending on the substitution pattern. Due to the complexity and potential for conformational isomers, a detailed assignment would require experimental data. |

| ¹³C NMR | Characteristic peaks for the sulfonyl chloride carbon (around δ 44.2 ppm) and carbons of the chroman ring (e.g., δ 152.1 ppm for a quaternary carbon).[1] |

| Mass Spec. | The molecular ion peak [M]+ at m/z 302.82. Fragmentation would likely involve the loss of Cl, SO₂, and cleavage of the chroman ring. |

Analogs and Their Biological Activities

The chromane and chromone scaffolds present in Pmc-Cl and related compounds are found in numerous natural and synthetic molecules with diverse biological activities. Research has focused on the synthesis and evaluation of these analogs for various therapeutic applications.

Anticancer Activity and Androgen Receptor Modulation

The precursor to Pmc-Cl, 2,2,5,7,8-pentamethyl-6-chromanol (PMC) , has demonstrated significant anti-cancer activity, particularly against prostate cancer cell lines.[13] PMC acts as a modulator of the androgen receptor (AR) signaling pathway.[13] The AR is a key driver in the development and progression of prostate cancer.

Sirtuin Inhibition

Derivatives of the chroman and chromone core have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2).[10][11][14] Sirtuins are a class of histone deacetylases involved in various cellular processes, and their dysregulation is implicated in aging-related diseases and cancer.[11] Inhibition of SIRT2 has been shown to induce hyperacetylation of α-tubulin, leading to an inhibition of tumor growth.[11]

The mechanism of SIRT2 inhibition by these compounds is an active area of research. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the chroman ring can significantly impact inhibitory potency and selectivity.

Conclusion

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride and its derivatives are valuable tools for chemical and biological research. While Pmc-Cl's primary role is as a protecting group in peptide synthesis, the inherent biological activity of the chromane scaffold opens avenues for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, properties, and applications of Pmc-Cl, along with an exploration of its biologically active analogs. The detailed protocols and visual aids are intended to empower researchers to effectively utilize these compounds in their ongoing work. Further research into the synthesis of novel analogs and the elucidation of their mechanisms of action will undoubtedly continue to expand the utility of this versatile chemical entity.

References

- 1. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | RUO [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-二氢-2,2,5,7,8-五甲基-2H-1-苯并吡喃-6-酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. 2,2,5,7,8-PENTAMETHYLCHROMAN synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and applications of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, a key reagent in synthetic chemistry.

Compound Overview

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride, commonly abbreviated as Pmc-Cl, is a synthetic organic compound with the chemical formula C₁₄H₁₉ClO₃S and a molecular weight of approximately 302.82 g/mol .[1] It is widely recognized for its role as a protecting group for the guanidino function of arginine in solid-phase peptide synthesis. The pentamethylchroman moiety provides steric hindrance and stability, which can be cleaved under specific acidic conditions.

Key Identifiers:

-

CAS Number: 112160-39-1

-

Molecular Formula: C₁₄H₁₉ClO₃S

-

Molecular Weight: 302.82 g/mol

Spectroscopic Data

Due to the limited availability of complete, publicly accessible experimental spectra, this section presents a combination of reported data and predicted spectroscopic characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride are detailed below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.60 | Triplet | 2H | Ar-CH₂- |

| ~ 1.80 | Triplet | 2H | -CH₂-C(CH₃)₂- |

| ~ 2.55 | Singlet | 3H | Ar-CH₃ |

| ~ 2.20 | Singlet | 3H | Ar-CH₃ |

| ~ 2.15 | Singlet | 3H | Ar-CH₃ |

| ~ 1.30 | Singlet | 6H | -C(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 152.1 | C-O (Chroman Ring)[1] |

| ~ 140 - 120 | Aromatic Carbons |

| ~ 75 | -O-C(CH₃)₂- |

| 44.2 | C-SO₂Cl[1] |

| ~ 32 | Ar-CH₂- |

| ~ 20 | -CH₂-C(CH₃)₂- |

| ~ 25 | -C(CH₃)₂ |

| ~ 12 - 20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride are expected in the following regions.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 1370 - 1350 | Sulfonyl Chloride (R-SO₂-Cl) | Asymmetric S=O Stretch |

| ~ 1180 - 1160 | Sulfonyl Chloride (R-SO₂-Cl) | Symmetric S=O Stretch |

| ~ 3000 - 2850 | Alkyl C-H | C-H Stretch |

| ~ 1600, 1475 | Aromatic Ring | C=C Stretch |

| ~ 1250 - 1000 | Aryl Ether | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride, the following is expected.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 302/304 | Molecular Ion Peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| ~ 203 | Loss of SO₂Cl |

| ~ 65 | SO₂H⁺ or C₅H₅⁺ |

Experimental Protocols

The synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a two-step process starting from 2,2,5,7,8-pentamethylchroman-6-ol.

Synthesis of 2,2,5,7,8-Pentanemethylchroman-6-sulfonyl Chloride

Step 1: Sulfonation of 2,2,5,7,8-pentamethylchroman-6-ol

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,2,5,7,8-pentamethylchroman-6-ol in a suitable anhydrous solvent such as chloroform.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add chlorosulfonic acid to the cooled solution.

-

Allow the reaction to proceed for 4-6 hours at 0-5 °C with continuous stirring.

Step 2: Chlorination of the Sulfonic Acid Intermediate

-

To the sulfonic acid intermediate formed in the previous step, add thionyl chloride.

-

Heat the reaction mixture to reflux (approximately 70-80 °C).

-

Maintain the reflux for 2-3 hours.

-

After the reaction is complete, cool the mixture and carefully quench with ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride.

Caption: Synthetic route to 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride.

Applications in Research and Drug Development

The primary application of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is in peptide synthesis.[1] It serves as a crucial reagent for the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group onto the side chain of arginine residues. This protection is essential to prevent unwanted side reactions at the guanidino group during peptide chain elongation. The Pmc group is favored for its stability under the basic conditions used for Fmoc deprotection and its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), for final cleavage from the solid support and deprotection. This controlled cleavage is vital in the synthesis of complex peptides and therapeutic drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) is a crucial reagent in modern peptide chemistry, primarily utilized for the protection of the guanidino side chain of arginine residues during Fmoc-based solid-phase peptide synthesis (SPPS). The Pmc group offers a balance of stability under the basic conditions required for Fmoc-group removal and lability under acidic conditions for the final cleavage of the peptide from the resin.[1] This makes it a valuable tool for the synthesis of arginine-containing peptides, particularly those with multiple arginine residues.[2]

These application notes provide a comprehensive overview of the use of Pmc-Cl, including detailed protocols for the synthesis of Fmoc-Arg(Pmc)-OH, its incorporation into peptides, and the final deprotection steps. Comparative data with other common arginine protecting groups are also presented to aid in the selection of the optimal synthetic strategy.

Data Presentation

Comparison of Arginine Protecting Groups

The choice of protecting group for the arginine side chain significantly impacts the efficiency of peptide synthesis and the purity of the final product. The following table provides a quantitative comparison of commonly used sulfonyl-based protecting groups in Fmoc-SPPS.

| Protecting Group | Structure | Cleavage Conditions (Time) | Peptide Yield (%) | Key Advantages | Key Disadvantages |

| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | TFA-based cocktails (2-6 hours)[3] | 46% (in a 3-hour cleavage)[1][2] | More acid-labile than Mtr, good for multiple Arg residues.[2] | Slower cleavage and lower yield compared to Pbf[1][2]; can lead to tryptophan alkylation.[1] |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | TFA-based cocktails (1.5-3 hours)[3] | 69% (in a 3-hour cleavage)[2][3] | More acid-labile than Pmc, leading to higher yields and reduced side reactions.[2][3] | Can be sterically bulky, potentially affecting coupling efficiency.[3] |

| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Harsher TFA conditions, often with scavengers (prolonged)[4] | Variable | Robust protection. | Requires harsh cleavage conditions, which can degrade sensitive peptides.[3] |

| Tos | p-toluenesulfonyl | Strong acids like HF[3] | Variable | Very robust protection. | Requires very harsh cleavage conditions, not ideal for Fmoc-SPPS.[3] |

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine (Fmoc-Arg(Pmc)-OH)

This protocol describes a general multi-step synthesis of Fmoc-Arg(Pmc)-OH, adapted from procedures for analogous protected amino acids.

Materials:

-

Fmoc-Arg-OH

-

2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

-

Thionyl chloride

-

Methanol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., Dichloromethane (DCM), Dioxane, Ethyl acetate)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification of Fmoc-Arg-OH:

-

Suspend Fmoc-Arg-OH in methanol.

-

Cool the suspension to 0°C and slowly add thionyl chloride.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

-

-

Protection of the α-amino group with Boc:

-

Dissolve the Fmoc-Arg-OMe in a suitable solvent (e.g., dioxane/water).

-

Add (Boc)₂O and a base (e.g., NaOH) to maintain a basic pH.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield Boc-Fmoc-Arg-OMe.

-

-

Introduction of the Pmc group:

-

Dissolve Boc-Fmoc-Arg-OMe in a suitable solvent (e.g., DCM).

-

Add a base (e.g., triethylamine or diisopropylethylamine).

-

Slowly add a solution of Pmc-Cl in the same solvent at 0°C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with acidic and basic aqueous solutions, followed by brine.

-

Dry the organic layer and concentrate to obtain Boc-Fmoc-Arg(Pmc)-OMe.

-

-

Removal of the Boc group:

-

Dissolve the protected amino acid in a solution of HCl in a suitable organic solvent (e.g., dioxane or ethyl acetate).

-

Stir at room temperature until the Boc group is completely removed (monitored by TLC).

-

Concentrate the solution to obtain Fmoc-Arg(Pmc)-OMe as the hydrochloride salt.

-

-

Saponification of the methyl ester:

-

Dissolve the methyl ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

-

Add an aqueous solution of NaOH and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with HCl and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the final product, Fmoc-Arg(Pmc)-OH.

-

Protocol 2: Incorporation of Fmoc-Arg(Pmc)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-Arg(Pmc)-OH onto a solid support during Fmoc-SPPS.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-Arg(Pmc)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (v/v)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Arg(Pmc)-OH (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Repeat: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Pmc Group and Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the Pmc and other side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v or a simpler mixture of TFA/triisopropylsilane (TIS)/water - 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation:

-

Wash the final peptide-resin thoroughly with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

-

Cleavage Reaction:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-